molecular formula C13H7ClN4O7 B14163860 2-chloro-3,5-dinitro-N-(4-nitrophenyl)benzamide CAS No. 42747-57-9

2-chloro-3,5-dinitro-N-(4-nitrophenyl)benzamide

Cat. No.: B14163860
CAS No.: 42747-57-9
M. Wt: 366.67 g/mol
InChI Key: SEBMLDIOCALSIU-UHFFFAOYSA-N
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Description

2-chloro-3,5-dinitro-N-(4-nitrophenyl)benzamide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3,5-dinitro-N-(4-nitrophenyl)benzamide typically involves the nitration of a chlorinated benzamide precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration of the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3,5-dinitro-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-3,5-dinitro-N-(4-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-3,5-dinitro-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s reactivity and interactions .

Properties

CAS No.

42747-57-9

Molecular Formula

C13H7ClN4O7

Molecular Weight

366.67 g/mol

IUPAC Name

2-chloro-3,5-dinitro-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C13H7ClN4O7/c14-12-10(5-9(17(22)23)6-11(12)18(24)25)13(19)15-7-1-3-8(4-2-7)16(20)21/h1-6H,(H,15,19)

InChI Key

SEBMLDIOCALSIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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